molecular formula C12H15NO4 B5691609 4-(2-methoxy-5-methylanilino)-4-oxobutanoic acid

4-(2-methoxy-5-methylanilino)-4-oxobutanoic acid

Cat. No.: B5691609
M. Wt: 237.25 g/mol
InChI Key: QPXUVYIRJAFVLL-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-methylanilino)-4-oxobutanoic acid is a succinamic acid derivative featuring a phenyl ring substituted with a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 5-position. Its structure comprises a four-carbon butanoic acid chain linked to the aniline moiety via an amide bond.

Properties

IUPAC Name

4-(2-methoxy-5-methylanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXUVYIRJAFVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxy-5-methylanilino)-4-oxobutanoic acid typically involves the reaction of 2-methoxy-5-methylaniline with a suitable butanoic acid derivative. One common method involves the acylation of 2-methoxy-5-methylaniline with a butanoic acid chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or oleum at elevated temperatures ranging from 90°C to 130°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxy-5-methylanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 4-(2-methoxy-5-methylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Structural Analogs
Compound Name Substituents (Position) Molecular Formula Molecular Weight pKa (Predicted) Solubility Profile Synthesis Yield (%)
4-(2-Hydroxy-5-methylanilino)-4-oxobutanoic acid -OH (2), -CH₃ (5) C₁₁H₁₃NO₄ 223.23 4.65 Limited water solubility N/A
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid -CH₃ (4), C=C bond C₁₁H₁₁NO₃ 205.21 2.81 Insoluble in water; soluble in acetone/isopropyl alcohol 94.23
4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid -F (2), -CH₃ (5) C₁₁H₁₁FNO₃ 225.22 N/A Room-temperature stable N/A
4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid -Cl (2), -NHCOC₃H₇ (5) C₁₄H₁₇ClN₂O₄ 312.75 N/A Organic solvent-dependent 94 (thermal)
4-(5-Chloro-2-methoxyanilino)-4-oxobutanoic acid -Cl (5), -OCH₃ (2) C₁₁H₁₂ClNO₄ 257.67 N/A Predicted low aqueous solubility N/A
Key Observations :
  • Electronic Effects: Methoxy (-OCH₃) and hydroxyl (-OH) groups at the 2-position donate electrons via resonance, enhancing aromatic ring reactivity. However, -OH exhibits higher acidity (pKa ~4.65) compared to -OCH₃ due to proton donation . Chloro (-Cl) and nitro (-NO₂) substituents (h) reduce electron density, which may hinder electrophilic substitution reactions but enhance interactions with hydrophobic protein pockets .
  • Steric and Solubility Effects: The (2Z)-configured double bond in (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid introduces planarity, favoring π-π stacking but reducing water solubility . Butyrylamino (-NHCOC₃H₇) and isopropyl-phenoxy groups () increase molecular weight and lipophilicity, likely affecting bioavailability .

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